molecular formula C10H11BrO2 B1304089 Ethyl 2-(2-bromophenyl)acetate CAS No. 2178-24-7

Ethyl 2-(2-bromophenyl)acetate

Cat. No.: B1304089
CAS No.: 2178-24-7
M. Wt: 243.1 g/mol
InChI Key: MZQXAVZPEZUJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-bromophenyl)acetate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Applications in Heterocycle Synthesis

Ethyl 2-(2-bromophenyl)acetate has been used as a building block in the synthesis of various heterocycles. For instance, it's employed in the base-induced intramolecular aza-Michael reaction to form N-phenylpyrrolidin-2-yl heterocycles, which are important in pharmaceutical and agrochemical industries due to their biological activities (Ramos, Nagem & Taylor, 2011). Additionally, this compound plays a role in the synthesis of new 6-membered rings attached to azoles, which are crucial in the development of drugs and other bioactive molecules (Allin, Bowman, Elsegood, McKee, Karim & Rahman, 2005).

2. Role in Crystallography and Molecular Structure Studies

This compound is also significant in crystallography and molecular structure studies. It has been used in the preparation of compounds whose crystal and molecular structures are crucial for understanding chemical properties and interactions, which can inform the design of new materials and drugs (Choi, Seo, Son & Lee, 2007).

3. Discovery in Green Chemistry

In the field of green chemistry, this compound is utilized in Suzuki coupling reactions, which are eco-friendly approaches to synthesizing biaryl compounds with potential anti-arthritic properties. These reactions emphasize the use of water as a primary solvent, highlighting the role of this compound in sustainable and environmentally friendly chemical processes (Costa, Pelotte, Simard, Syvinski & Deveau, 2012).

Safety and Hazards

Ethyl 2-(2-bromophenyl)acetate is classified as a hazardous substance . It is flammable and can be fatal if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Properties

IUPAC Name

ethyl 2-(2-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQXAVZPEZUJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381621
Record name Ethyl 2-(2-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2178-24-7
Record name Ethyl 2-(2-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

43.0 g (0.2 mol) of DL-2-bromo-phenylacetic acid are dissolved in 400 ml of ethanol at ambient temperature with stirring. At 5°-10° C. 11.8 g (0.2 mol) of thionylchloride are slowly added dropwise whilst cooling with ice. After 12 hours at ambient temperature the solvent is distilled off and the residue is taken up in ethyl acetate. After extraction with saturated sodium bicarbonate solution and saturated saline solution the product is dried over sodium sulphate and evaporated down.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled solution of 730.0 g of o-bromophenylacetonitrile in 2.9 l of absolute ethanol is added, dropwise, while stirring, 740 ml of concentrated sulphuric acid. The addition requires about two hours. The reaction mixture is heated under reflux for nine hours, poured into ice water, and extracted with 2.5 l of ether. The ether extracts are washed, dried, and concentrated. The residue is distilled to give 780.0 g of ethyl o-bromophenylacetate, bp. about 115°-117° (4mm), nD26 1,5434.
Quantity
730 g
Type
reactant
Reaction Step One
Quantity
2.9 L
Type
reactant
Reaction Step One
Quantity
740 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-bromophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-bromophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-bromophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-bromophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-bromophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-bromophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.